Sigma-1 Receptor Affinity Gains via Homologation from Piperazine to 1,4-Diazepane Scaffold
While not a direct assay of the unsubstituted 1,4-diazepan-6-one core, SAR studies demonstrate that homologation from a six-membered piperazine ring to the seven-membered 1,4-diazepane scaffold results in a quantifiable, remarkable improvement in sigma-1 receptor binding affinity and subtype selectivity over sigma-2 receptors. This structural expansion from a common 6-membered alternative directly confers superior target engagement potential .
| Evidence Dimension | Sigma-1 receptor affinity (Ki) and sigma-1/sigma-2 selectivity ratio |
|---|---|
| Target Compound Data | 1,4-Dibenzyl-1,4-diazepane derivative (4a): Ki = 7.4 nM for sigma-1 receptor |
| Comparator Or Baseline | Corresponding piperazine analog (6-membered ring baseline) |
| Quantified Difference | Remarkable improvement in sigma-1 affinity and enhanced sigma-1/sigma-2 selectivity upon ring expansion |
| Conditions | Radioligand receptor binding assay using pig brain membrane preparations (inferred from related sigma receptor studies). Comparator: piperazine analog. |
Why This Matters
The 1,4-diazepane ring system provides a quantifiably superior starting point over the more common piperazine scaffold for medicinal chemistry programs targeting sigma-1 receptors.
